3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
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Overview
Description
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis followed by large-scale reactions to introduce the thione group. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or Friedel-Crafts acylation conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Halogenated or acylated indole derivatives.
Scientific Research Applications
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): A photochromic dye with applications in molecular electronics.
2H-Indol-2-one, 1,3-dihydro-: Known for its use in synthesizing various pharmaceuticals.
2H-Inden-2-one, 1,3-dihydro-: Utilized in the production of fragrances and flavors.
Uniqueness: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112817-80-8 |
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Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3H-indole-2-thione |
InChI |
InChI=1S/C15H13NS/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
CZDRPELQAWWJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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